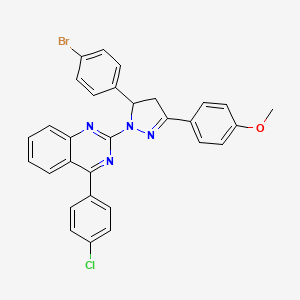
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline is a useful research compound. Its molecular formula is C30H22BrClN4O and its molecular weight is 569.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following IUPAC name:
- Molecular Formula: C₃₁H₃₄Br₂N₄O₄
- Molecular Weight: 686.434 g/mol
- CAS Number: Not specified
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The detailed methodology often includes the use of solvents such as ethanol and catalysts to facilitate the formation of the pyrazole and quinazoline moieties.
Antitumoral Activity
Recent studies have indicated that derivatives of pyrazole and quinazoline exhibit significant antitumoral properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating inhibition of tumor growth through mechanisms such as:
- Inhibition of tubulin polymerization: This disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.
- Induction of oxidative stress: Enhanced reactive oxygen species (ROS) production can trigger cell death pathways.
A comparative study showed that certain derivatives exhibited low micromolar activity against solid tumors such as glioblastoma (LN-229) and colorectal carcinoma (HCT-116) .
Antioxidant and Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. Additionally, anti-inflammatory activities have been documented, where these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity is believed to stem from several mechanisms:
- Binding Affinity: The compound may interact with specific protein targets involved in cancer progression.
- Gene Expression Modulation: It can influence the expression levels of genes related to apoptosis and cell cycle regulation.
- Enzyme Inhibition: Compounds like this may inhibit key enzymes that are crucial for tumor cell survival.
Study 1: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations ranging from 1 to 10 µM. The mechanism was primarily attributed to apoptosis induction through mitochondrial pathways .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar pyrazole derivatives in animal models showed a significant reduction in edema and inflammatory markers post-treatment. This suggests potential therapeutic applications in managing inflammatory diseases .
Comparative Analysis
属性
IUPAC Name |
2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-24-16-10-19(11-17-24)27-18-28(20-6-12-22(31)13-7-20)36(35-27)30-33-26-5-3-2-4-25(26)29(34-30)21-8-14-23(32)15-9-21/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQXBMDRKCKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














